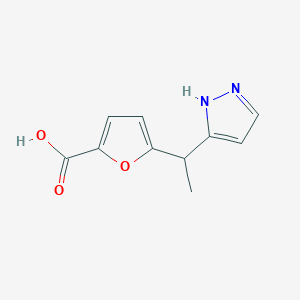
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like azobisisobutyronitrile (AIBN) under reflux .
Industrial Production Methods
Industrial production methods for such compounds generally follow similar synthetic routes but are optimized for scale. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: This compound shares a similar pyrazole ring but has different substituents.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
Uniqueness
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid is unique due to the presence of both a pyrazole and a furan ring in its structure. This combination can result in unique chemical properties and potential biological activities that are not observed in similar compounds.
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
5-[1-(1H-pyrazol-5-yl)ethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6(7-4-5-11-12-7)8-2-3-9(15-8)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI 键 |
AUUYBCKBFAMSBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=NN1)C2=CC=C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






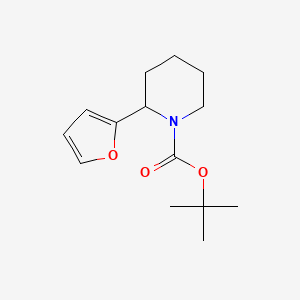

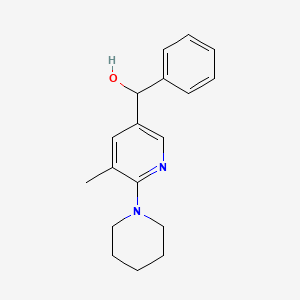
![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)

![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
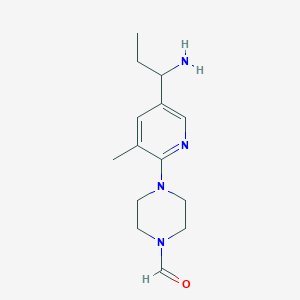
![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)
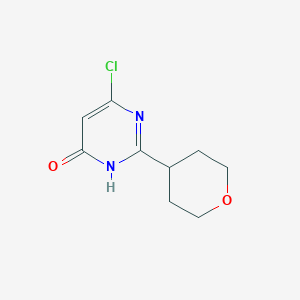
![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)
